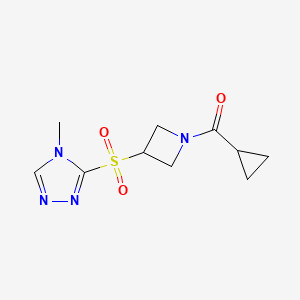
cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N4O3S and its molecular weight is 270.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Access to Tetrahydroquinazolinone Derivatives : Research by Dalai et al. (2006) explores Michael addition reactions leading to cyclobutene-annelated pyrimidinones, which are precursors for tetrahydroquinazolinone derivatives. This work demonstrates the versatility of cyclopropylidene compounds in synthesizing complex heterocyclic systems, potentially relevant to the compound (Dalai et al., 2006).
Cyclopropanation and Ring Expansion : Shintani et al. (2011) detail a palladium-catalyzed decarboxylative cyclopropanation process to form oxazolidinones from 2-alkylidenetrimethylene carbonates and isocyanates, highlighting a method to incorporate cyclopropyl groups into complex molecules, similar to the core structure of interest (Shintani et al., 2011).
Pharmacological Applications
Antimicrobial Activities : Kishimoto et al. (1984) synthesized derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acids starting from related azetidinone compounds, demonstrating potent antimicrobial activities against gram-negative bacteria. This suggests potential for the development of new antibiotics utilizing similar structural motifs (Kishimoto et al., 1984).
Anticancer and Antituberculosis Studies : Research on derivatives of 1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activities. This underscores the therapeutic potential of cyclopropyl-containing compounds in treating various diseases (Mallikarjuna et al., 2014).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds with a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetics of a compound involve its absorption, distribution, metabolism, and excretion (ADME). Without specific studies, it’s difficult to predict these properties for this compound. 1,2,4-triazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with 1,2,4-triazoles, the effects could potentially be quite diverse .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in the structure of the compound is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other functional groups present in the compound. The compound’s sulfonyl group could potentially form hydrogen bonds with biomolecules, influencing its biochemical reactivity .
Cellular Effects
Similar compounds containing a 1,2,4-triazole ring have been shown to exhibit cytotoxic activities against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. The presence of the 1,2,4-triazole ring could facilitate hydrogen-bonding and dipole interactions with biological receptors .
Properties
IUPAC Name |
cyclopropyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-13-6-11-12-10(13)18(16,17)8-4-14(5-8)9(15)7-2-3-7/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHMCFLYOJDUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
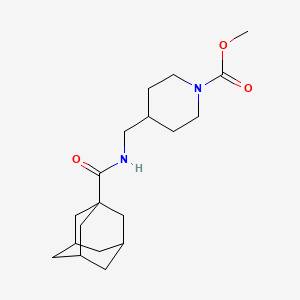
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)
![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)
![N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2460893.png)
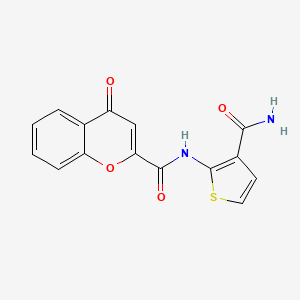
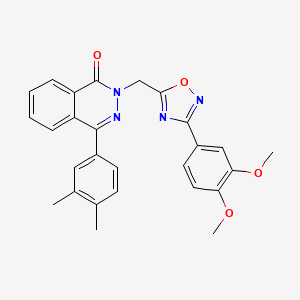
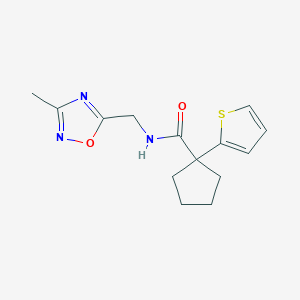

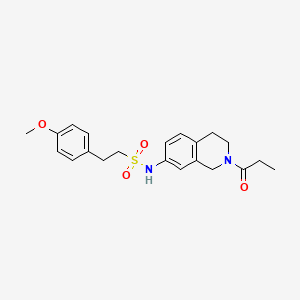
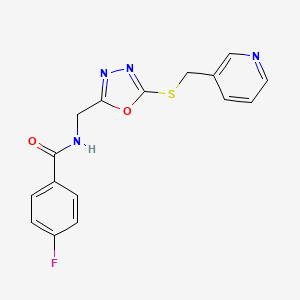
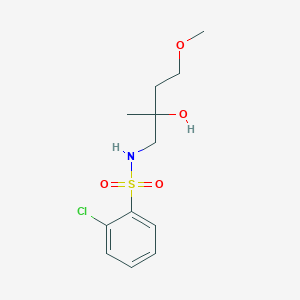
![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)

![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
